2-(2-methanesulfonylphenoxy)ethan-1-aminehydrochloride
Description
2-(2-Methanesulfonylphenoxy)ethan-1-amine hydrochloride is a synthetic organic compound featuring a phenoxyethylamine backbone with a methanesulfonyl (mesyl) group at the ortho position of the phenyl ring. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(2-methylsulfonylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-5-3-2-4-8(9)13-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIJJJHRGBBFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methanesulfonylphenoxy)ethan-1-aminehydrochloride typically involves the reaction of 2-(2-methanesulfonylphenoxy)ethanol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-methanesulfonylphenoxy)ethan-1-aminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyethanamine derivatives.
Scientific Research Applications
2-(2-methanesulfonylphenoxy)ethan-1-aminehydrochloride is utilized in diverse scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in drug development and pharmacology.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methanesulfonylphenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The ortho-methanesulfonyl substitution offers a unique profile for structure-activity relationship (SAR) studies. Potential applications include:
Biological Activity
2-(2-Methanesulfonylphenoxy)ethan-1-amine hydrochloride is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula: C₉H₁₃ClN₁O₃S
- Molecular Weight: 233.72 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of 2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The methanesulfonyl group enhances the compound's solubility and bioavailability, facilitating its interaction with cellular targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can bind to certain receptors, modulating their activity and influencing signaling pathways.
Biological Activity Overview
The compound has shown a range of biological activities in various studies:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |
| Anti-inflammatory | Reduces inflammation in vitro and in vivo, indicating potential for treating inflammatory diseases. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation. |
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial properties against Staphylococcus aureus.
- Findings: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
-
Anti-inflammatory Effects:
- Objective: To assess the anti-inflammatory effects in a mouse model of arthritis.
- Results: Treatment with the compound led to a 50% reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory properties.
-
Cytotoxicity Against Cancer Cells:
- Objective: To investigate the effects on human breast cancer cell lines (MCF-7).
- Results: The compound induced apoptosis at concentrations above 10 µM, with IC50 values determined at 15 µM.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride.
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 2-(Phenoxy)ethan-1-amine hydrochloride | Moderate antibacterial | Less potent than the target compound |
| 2-(4-Methylphenoxy)ethan-1-amine | Anti-inflammatory | Similar mechanism but lower efficacy |
| 2-(Methanesulfonylphenyl)ethan-1-amine | Anticancer and antimicrobial | Shows broader spectrum of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
